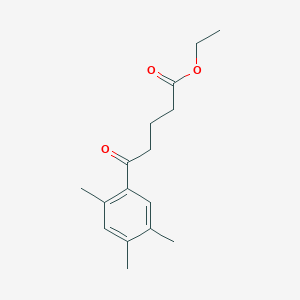

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate is an organic compound with a complex structure that includes an ethyl ester group, a trimethylphenyl group, and a ketone functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate typically involves the esterification of 5-(2,4,5-trimethylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: 5-(2,4,5-trimethylphenyl)-5-oxovaleric acid.

Reduction: 5-(2,4,5-trimethylphenyl)-5-hydroxyvalerate.

Substitution: Various substituted esters and amides.

Aplicaciones Científicas De Investigación

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The compound’s ketone and ester groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 5-phenyl-5-oxovalerate

- Ethyl 5-(2,4-dimethylphenyl)-5-oxovalerate

- Ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate

Uniqueness

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Actividad Biológica

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H20O3. Its structure features a trimethyl-substituted phenyl group attached to a five-carbon chain with a keto and ester functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its functional groups. The compound can interact with various biomolecules such as enzymes and receptors. The exact molecular targets depend on the specific biological context but may include:

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can potentially modulate receptor activity, influencing cellular signaling pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be due to its ability to inhibit pro-inflammatory cytokines or modulate immune responses.

Anticancer Potential

Some derivatives of the compound have been investigated for their anticancer potential. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation or induce apoptosis.

Case Studies and Experimental Evidence

- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of similar compounds using DPPH radical scavenging assays. Results indicated that derivatives with similar structures showed significant scavenging activity, suggesting potential for this compound in oxidative stress-related conditions.

- Anti-inflammatory Mechanisms : In vitro studies demonstrated that related compounds could reduce the expression of inflammatory markers in macrophages. This suggests a possible pathway through which this compound may exert anti-inflammatory effects.

- Anticancer Activity : Research involving structurally similar compounds revealed cytotoxic effects against various cancer cell lines. These findings highlight the need for further investigation into the specific effects of this compound on cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 5-phenyl-5-oxovalerate | Lacks trimethyl groups | Moderate antioxidant activity |

| Ethyl 6-(4-chlorophenyl)-2-mercapto | Similar structure | Exhibits cytotoxicity against cancer cells |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via propargylation or condensation reactions. For example, homopropargyl alcohols and alkynes are key intermediates in propargylation pathways, with 1,3-dilithiopropyne often used to facilitate coupling . Reaction conditions such as temperature (optimized at 0–25°C), solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact yields. Evidence from analogous compounds suggests that steric hindrance from the 2,4,5-trimethylphenyl group may require extended reaction times (12–24 hours) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (e.g., [M+] at m/z 475.0936) confirms molecular weight and fragmentation patterns .

- NMR : 1H and 13C NMR resolve the 5-oxovalerate ester group (δ 4.1–4.3 ppm for ethyl protons) and aromatic protons from the trimethylphenyl moiety (δ 6.8–7.2 ppm) .

- Elemental Analysis : Validates purity, with deviations >0.3% indicating impurities (e.g., C: 73.39% calculated vs. 73.34% observed) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor degradation .

Q. How does the 5-oxovalerate moiety influence the compound’s stability under physiological conditions?

- Methodological Answer : The 5-oxovalerate group is susceptible to β-oxidation, which can be mitigated by steric modifications. For example, adding a single methyl group at the 3-position improves metabolic stability without compromising potency, while bulkier substituents reduce activity . Accelerated stability studies (e.g., pH 7.4 buffer at 37°C for 24 hours) combined with LC-MS/MS analysis quantify degradation products .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies in potency (e.g., methyl vs. bulkier substituents) may arise from stereochemical or conformational factors. Computational modeling (docking studies using receptor structures) and X-ray crystallography of ligand-receptor complexes clarify steric/electronic interactions . For example, the S-isomer of mono-methylated derivatives shows enhanced receptor compatibility due to reduced torsional strain . Parallel synthesis of enantiomers followed by in vitro assays (IC50 comparisons) validates hypotheses .

Q. What strategies optimize the synthesis of enantiomerically pure this compound?

- Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., oxazolidinones) or enzymes (lipases) achieves enantioselectivity. For instance, (4S)-configured oxazolidinone intermediates enable >90% enantiomeric excess (ee) in Pd/C-catalyzed hydrogenations . Chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis monitors ee, while X-ray diffraction confirms absolute configuration .

Q. Why do certain modifications to the 5-oxovalerate group reduce potency, and how can this be addressed experimentally?

- Methodological Answer : Bulky substituents may disrupt ligand-receptor binding. Structure-activity relationship (SAR) studies using truncated analogs (e.g., replacing the ester with amide groups) identify critical pharmacophores . Free-energy perturbation (FEP) calculations predict binding affinities of modified derivatives, guiding synthetic prioritization . Radioligand displacement assays (e.g., 3H-labeled antagonists) quantify receptor affinity changes .

Q. How can conflicting crystallographic data on similar compounds inform the structural analysis of this compound?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., mean C–C = 0.003 Å in analogous structures) highlight the need for high-resolution data (R factor <0.05). Twin refinement and Hirshfeld surface analysis resolve disorder in the trimethylphenyl group . Comparative studies with homologs (e.g., 4-chlorophenyl derivatives) isolate steric effects .

Propiedades

IUPAC Name |

ethyl 5-oxo-5-(2,4,5-trimethylphenyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-5-19-16(18)8-6-7-15(17)14-10-12(3)11(2)9-13(14)4/h9-10H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIDCOCEWYEMCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=C(C(=C1)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.